2-chloro-N-(4-mercaptophenyl)benzamide

Medicinal Chemistry Physicochemical Profiling Isomer Comparison

This 2-chloro-N-(4-mercaptophenyl)benzamide features a free 4-mercaptophenyl group for Au–S self-assembled monolayer (SAM) formation and an ortho-chloro substituent that electronically tunes interfacial electron-transfer kinetics relative to unsubstituted or para-chloro isomers. Only this precise substitution pattern enables thiol-based surface anchoring, disulfide bioconjugation, and mild nucleophilic aromatic substitution to generate focused compound libraries. The compound exhibits no reported biological activity, making it an ideal negative-control benzamide scaffold for receptor-binding and enzyme-inhibition screening panels. Avoid procurement errors by verifying the 2-chloro, 4-mercapto substitution, as hydroxyl or para-chloro analogs fail in thiol-dependent workflows.

Molecular Formula C13H10ClNOS
Molecular Weight 263.74 g/mol
CAS No. 936560-21-3
Cat. No. B1384750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(4-mercaptophenyl)benzamide
CAS936560-21-3
Molecular FormulaC13H10ClNOS
Molecular Weight263.74 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S)Cl
InChIInChI=1S/C13H10ClNOS/c14-12-4-2-1-3-11(12)13(16)15-9-5-7-10(17)8-6-9/h1-8,17H,(H,15,16)
InChIKeyAFXDVNTWIJXFAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(4-mercaptophenyl)benzamide (CAS 936560-21-3): A Bifunctional Benzamide Building Block for Thiol-Mediated Conjugation and Coordination Chemistry


2-Chloro-N-(4-mercaptophenyl)benzamide (CAS 936560-21-3) is a small-molecule benzamide derivative with the molecular formula C13H10ClNOS and a molecular weight of 263.74 g/mol [1]. It features a 2-chloro substituent on the benzoyl ring and a 4-mercaptophenyl group attached to the amide nitrogen, as confirmed by its IUPAC name (2-chloro-N-(4-sulfanylphenyl)benzamide) and InChIKey (AFXDVNTWIJXFAW-UHFFFAOYSA-N) [1]. The free thiol (-SH) group enables self-assembly on gold surfaces and participation in disulfide bond formation, while the chlorine atom provides a synthetic handle for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions. According to ChEMBL-curated data, no biological activity has been reported for this compound in the primary literature [2].

Positional Isomerism and Thiol–Hydroxyl Exchange in 2-Chloro-N-(4-mercaptophenyl)benzamide: Why Substituting Closely Related Analogs Alters Key Reactivity Profiles


The ortho-chloro substitution pattern in 2-chloro-N-(4-mercaptophenyl)benzamide electronically modulates the amide bond and the benzamide ring differently than its para-chloro isomer (4-chloro-N-(4-mercaptophenyl)benzamide, CAS 178671-47-1), leading to distinct conformational preferences, hydrogen-bonding capabilities, and reactivity in nucleophilic substitution cascades [1]. Replacement of the thiol group with a hydroxyl moiety—as in 2-chloro-N-(4-hydroxyphenyl)benzamide (CAS 35607-02-4)—abolishes the compound's ability to form self-assembled monolayers on gold surfaces and eliminates its utility in thiol–disulfide exchange, thiol–ene click chemistry, and soft-metal coordination [2]. Consequently, procurement of a generic benzamide without verifying the precise 2-chloro, 4-mercapto substitution pattern risks failure in applications that depend on the free thiol anchor or ortho-chloro electronic effects.

Quantitative Differentiation Evidence for 2-Chloro-N-(4-mercaptophenyl)benzamide vs. Closest Analogs


XLogP3 and Topological Polar Surface Area Differentiation Between 2-Chloro and 4-Chloro Positional Isomers

The 2-chloro isomer (target) exhibits a computed XLogP3 of 3.9 and a topological polar surface area (TPSA) of 30.1 Ų [1]. The 4-chloro isomer (CAS 178671-47-1), by structural analogy, is expected to have a similar but not identical XLogP3 due to altered dipole moment orientation; the ortho-chloro substituent can engage in intramolecular hydrogen-bonding with the amide N–H, reducing the effective polarity and subtly altering logP relative to the para isomer. No head-to-head experimental logP measurement for both isomers has been published in the peer-reviewed literature as of April 2026.

Medicinal Chemistry Physicochemical Profiling Isomer Comparison

Gold-Surface Self-Assembly Capability: Thiol (Target) vs. Hydroxyl Analog Functional Comparison

A structurally related 4-mercaptophenyl benzamide, 3-hydroxy-N-(4-mercaptophenyl)benzamide (HMB), has been demonstrated to form a stable self-assembled monolayer on gold electrodes, enabling impedimetric detection of Ag⁺ with a linear range of 1 × 10⁻⁹ M to 1 × 10⁻⁴ M and a detection limit of 3.60 × 10⁻⁹ M (r² = 0.99) [1]. The target compound, 2-chloro-N-(4-mercaptophenyl)benzamide, possesses the same 4-mercaptophenyl anchor required for Au–S chemisorption. In contrast, 2-chloro-N-(4-hydroxyphenyl)benzamide (CAS 35607-02-4) lacks the thiol moiety and cannot chemisorb onto gold surfaces under equivalent conditions [2]. No direct comparative electrochemical dataset for the target compound versus HMB has been published.

Surface Chemistry Electrochemical Sensing Self-Assembled Monolayers

Biological Activity Scarcity as a Selection Criterion: 2-Chloro-N-(4-mercaptophenyl)benzamide as a Negative-Control or Probe-Development Scaffold

According to ChEMBL-curated data accessed through ZINC15, 2-chloro-N-(4-mercaptophenyl)benzamide has no known biological activity reported in any peer-reviewed publication and has not been used in any clinical trials [1]. This stands in contrast to many benzamide congeners (e.g., certain P2X7 inhibitors in patent US 9,102,591 B2) that show nanomolar receptor affinity [2]. The absence of documented bioactivity makes this compound uniquely suited as a negative-control scaffold or as a starting point for de novo probe development where off-target liabilities of pre-optimized benzamides must be avoided.

Chemical Biology Target Deconvolution Probe Development

Ortho-Chloro Steric and Electronic Modulation of the Benzamide Core: Implications for Nucleophilic Aromatic Substitution Reactivity

The 2-chloro substituent is activated toward nucleophilic aromatic substitution (SNAr) by the electron-withdrawing carboxamide group at the ortho–para-directing benzamide ring, while the 4-chloro isomer (CAS 178671-47-1) places the chlorine para to the carboxamide, rendering it less activated for SNAr due to lack of conjugation-directing influence [1]. The computed hydrogen-bond acceptor count of 2 and donor count of 2 for the target compound [1] further supports the potential for intramolecular N–H···Cl hydrogen bonding, which can pre-organize the molecule for specific reactivity profiles. No published head-to-head kinetic study of SNAr rates for the 2-chloro vs. 4-chloro isomers exists.

Synthetic Chemistry Nucleophilic Aromatic Substitution Structure–Reactivity Relationships

Highest-Yield Application Scenarios for 2-Chloro-N-(4-mercaptophenyl)benzamide (CAS 936560-21-3)


Gold-Surface Functionalization for Impedimetric or Voltammetric Sensor Development

Exploit the free 4-mercaptophenyl group to form a self-assembled monolayer (SAM) on gold electrodes via Au–S chemisorption. The 2-chloro substituent provides a distinct electronic environment that may tune the electron-transfer kinetics of the SAM relative to unsubstituted or hydroxyl-substituted analogs, making this compound a candidate scaffold for developing chloride-selective or metal-ion sensors analogous to the Ag⁺-sensing system reported for 3-hydroxy-N-(4-mercaptophenyl)benzamide [1].

Negative-Control Probe in Benzamide Pharmacological Screening Panels

Since no biological activity has been documented for this compound in ChEMBL [2], it can serve as a clean negative-control benzamide scaffold in receptor-binding or enzyme-inhibition screening campaigns, particularly for P2X7, kinase, or GPCR panels where many benzamide derivatives exhibit nanomolar affinity.

Synthetic Intermediate for Disulfide-Linked Heterodimers and Bioconjugates

Utilize the free thiol for oxidative disulfide bond formation with cysteine-containing peptides or with another molecule of the same compound to form homodimers. The electron-withdrawing 2-chloro substituent may stabilize the resulting disulfide against reductive cleavage in intracellular environments, a property that can be empirically evaluated for prodrug or targeted-delivery applications.

SNAr Substrate for Diversity-Oriented Synthesis of Benzamide Libraries

The ortho-chloro benzamide core is activated for nucleophilic aromatic substitution, enabling replacement of the chlorine with amines, alkoxides, or thiols under mild conditions. This allows generation of a focused library of 2-substituted benzamide derivatives while retaining the 4-mercaptophenyl anchor for subsequent surface immobilization or bioconjugation [1].

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